Zapoterin

描述

准备方法

Synthetic Routes and Reaction Conditions

Zapoterin can be synthesized through a series of organic reactions starting from simpler terpenoid precursors. The synthetic route typically involves multiple steps, including epoxidation, hydroxylation, and lactonization reactions. The reaction conditions often require specific catalysts and reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from the fruit of Casimiroa edulis. The process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify this compound in sufficient quantities for research and commercial use .

化学反应分析

Types of Reactions

Zapoterin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

科学研究应用

Biochemical Properties

Zapoterin exhibits a range of biochemical activities:

- Antidepressant-like effects : Studies suggest that this compound may influence neurotransmitter systems involved in mood regulation.

- Anticancer properties : Preliminary research indicates potential efficacy against certain cancer cell lines.

- Antifungal and antioxidant activities : The compound shows promise in combating fungal infections and reducing oxidative stress .

Pharmacology and Medicine

This compound's inhibition of 11β-HSD1 positions it as a candidate for treating conditions related to cortisol dysregulation such as obesity and metabolic syndrome. Its potential antidepressant effects also warrant further investigation for mental health applications.

Cancer Research

The anticancer properties of this compound are being explored in vitro and in vivo to assess its effectiveness against various cancer types. Research is ongoing to determine the specific pathways through which this compound exerts its effects on tumor growth .

Agricultural Science

Due to its antifungal properties, this compound may have applications in agriculture as a natural pesticide or fungicide. This could contribute to sustainable farming practices by reducing reliance on synthetic chemicals.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential modulation of neurotransmitter systems | |

| Anticancer | Efficacy against specific cancer cell lines | |

| Antifungal | Effective against various fungal pathogens | |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Study 1: Antidepressant-Like Effects

A study investigated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated significant improvements in mood-related metrics following treatment with this compound compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. These findings suggest that this compound could be further developed as a therapeutic agent for breast cancer treatment.

Discussion and Future Directions

The diverse applications of this compound highlight its potential as a multifaceted therapeutic agent. Continued research is essential to fully elucidate its mechanisms of action and therapeutic efficacy across various domains. Future studies should focus on:

- Clinical trials to assess safety and efficacy in humans.

- Mechanistic studies to understand how this compound interacts with specific cellular pathways.

- Exploration of its agricultural applications as a natural pesticide.

作用机制

The mechanism of action of zapoterin involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects through various mechanisms, including the inhibition of key enzymes and the modulation of signaling pathways. These interactions can lead to the observed biological activities, such as anticancer and antioxidant effects .

相似化合物的比较

Similar Compounds

Zapoterin belongs to the class of limonoids, which are highly oxygenated, modified terpenoids. Similar compounds include:

Nomilin: Another limonoid with similar structural features and biological activities.

Uniqueness of this compound

This compound is unique among limonoids due to its specific structural features, such as the presence of homo-oxa rings and the specific arrangement of functional groups.

生物活性

Zapoterin, a polymethoxyflavone (PMF) with the chemical formula C26H30O8, has garnered significant interest due to its diverse biological activities. This article explores the various pharmacological properties of this compound, including its anticancer, antiviral, antioxidant, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Isolation

This compound was initially isolated from Casimiroa edulis, a plant known for its medicinal properties. The compound's structure has been debated, with current consensus identifying it as 5,6,2′,6′-tetramethoxyflavone. Its unique structure contributes to its biological activity and therapeutic potential .

1. Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines. Research indicates:

- Cell Lines Tested : Prostate (LNCaP), breast (MCF-7), glioma (U251N), pancreatic (PANC-1), and colon cancer (H-116).

- Mechanism : this compound induces apoptosis in cancer cells by modulating key proteins involved in cell survival and death. For instance, it decreases Bcl-2 expression while increasing Bax levels, promoting apoptosis .

- IC50 Values :

- LNCaP:

- MCF-7:

- U251N:

- PANC-1:

The compound has shown up to an 87% reduction in aberrant crypt foci in CF-1 mice at a dosage of 5 mg/kg BW .

2. Antiviral Activity

This compound has demonstrated promising antiviral effects against various viruses. Its mechanism involves inhibiting viral replication and enhancing host immune responses .

3. Antioxidant Properties

As an antioxidant, this compound helps neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial for its potential use in preventing diseases related to oxidative damage .

4. Other Biological Activities

- Antidepressant-like Effects : Studies indicate that this compound may possess antidepressant properties, potentially through modulation of neurotransmitter systems.

- Antifungal Activity : The compound shows efficacy against certain fungal strains, suggesting its potential application in treating fungal infections .

- Vasorelaxant Effects : this compound has been noted for its ability to induce vasorelaxation, which may contribute to cardiovascular health .

Case Studies and Research Findings

Several studies have explored the therapeutic applications of this compound:

属性

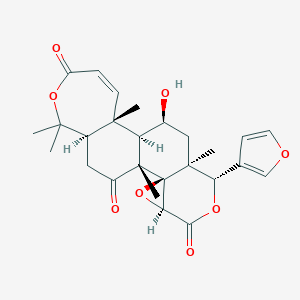

IUPAC Name |

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKITZRRFNYRV-CHALWBKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331634 | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23885-43-0 | |

| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is zapoterin and where is it found?

A1: this compound, also known as 11β-hydroxyobacunone, is a limonoid triterpene primarily found in plants belonging to the Rutaceae family. Notably, it has been isolated from the stem bark of Clausena excavata [, ], Clausena anisata [], and Casimiroa edulis [].

Q2: What is the chemical structure of this compound?

A2: The structure of this compound was elucidated using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) studies []. These studies confirmed that this compound is the 11β-hydroxy derivative of obacunone [].

Q3: Are there any known derivatives of this compound?

A3: Yes, research has identified a derivative of this compound called clausenolide-1-ethyl ether, which was isolated alongside this compound from the stem bark and roots of Clausena anisata [].

Q4: What other compounds are often found alongside this compound in plants?

A4: Studies have shown that this compound often coexists with other limonoids and phytochemicals like clausenolide [, ], myricetin-3-O-rhamnoside [], ferulic acid [], 7-hydroxycoumarin [] and the novel macrocyclic lactam, clausenlactam []. These findings are relevant for understanding potential synergistic effects of these compounds in their natural environment.

Q5: Is there any research on the potential medicinal properties of this compound?

A5: While the provided abstracts do not delve into the specific biological activities of this compound, limonoids, in general, are known for their diverse biological activities, including insecticidal, antitumor, antiviral, antibacterial, antifungal, antimalarial, and antioxidant properties. Further research is needed to explore the potential therapeutic applications of this compound.

Q6: What is the chemotaxonomic significance of this compound?

A6: The presence of this compound, along with other limonoids like limonin and clausenolide, in Clausena anisata is of chemotaxonomic interest []. This suggests that the presence of these compounds could be used as a characteristic marker for species identification and classification within the Rutaceae family.

Q7: Are there any analytical methods available for detecting and quantifying this compound?

A7: Although not explicitly detailed in the provided abstracts, it can be inferred that spectroscopic techniques, particularly NMR spectroscopy, played a crucial role in elucidating the structure of this compound [, ]. Further research is needed to develop robust analytical methods for its detection and quantification in complex matrices like plant extracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。